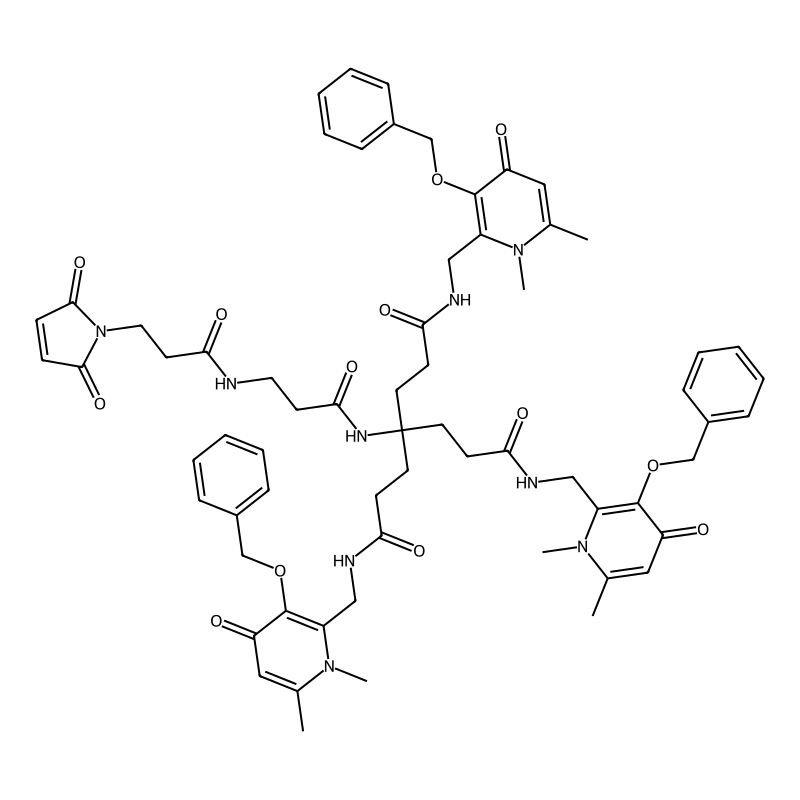

THP-Mal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelator for Radioactive Metal Gallium-68 (Ga-68)

THP-Mal functions as a chelator for the radioisotope Gallium-68 (Ga-68) [1]. Chelators are molecules that can form stable complexes with metal ions. In the case of THP-Mal, its structure allows it to bind Ga-68 tightly, making it a suitable carrier for delivering this radioactive element to specific targets within the body.

Source

[1] Chemical structure of the tris(hydroxypyridinone)-maleimide (THP-mal)... | Download Scientific Diagram - ResearchGate ()

Biocompatible Conjugation with Targeting Molecules

THP-Mal offers a significant advantage in its ability to bioconjugate with various targeting molecules [1]. These targeting molecules, such as antibodies, peptides, or anticalins, can be designed to recognize and bind to specific tissues or receptors in the body. By attaching THP-Mal to these targeting molecules, researchers can create radiopharmaceuticals that accumulate Ga-68 in the desired location within the body.

Source

[1] Chemical structure of the tris(hydroxypyridinone)-maleimide (THP-mal)... | Download Scientific Diagram - ResearchGate ()

Advantages of THP-Mal based Radiopharmaceuticals

THP-Mal offers several advantages for developing radiopharmaceuticals:

- Efficient radiolabeling: THP-Mal allows for efficient radiolabeling of targeting molecules with Ga-68 at room temperature and neutral pH [1]. This simplifies the radiolabeling process and reduces the risk of damaging the targeting molecule.

- Fast and Quantitative Complexation: THP-Mal forms stable complexes with Ga-68 rapidly and quantitatively [1]. This ensures that the majority of the radioactive Ga-68 is bound to the targeting molecule for optimal delivery.

- Potential for Kit-based Radiosynthesis: The favorable radiolabeling properties of THP-Mal suggest the possibility of developing kits for the easy and efficient radiosynthesis of Ga-68-labeled radiopharmaceuticals [1]. This could significantly improve the accessibility and clinical application of these imaging agents.

Source

[1] Chemical structure of the tris(hydroxypyridinone)-maleimide (THP-mal)... | Download Scientific Diagram - ResearchGate ()

THP-Mal, or tris(hydroxypyridinone) maleimide, is a bifunctional chelator that plays a significant role in radiochemistry and bioconjugation. This compound is characterized by its ability to form stable complexes with metal ions, particularly gallium-68, making it invaluable for applications in medical imaging, especially positron emission tomography (PET). The structure of THP-Mal includes hydroxypyridinone groups that facilitate metal ion coordination and a maleimide moiety that allows for conjugation with thiol-containing biomolecules.

THP-Mal exhibits notable biological activity, particularly in the context of immunology and imaging. Research indicates that THP can induce maturation of dendritic cells, enhancing their ability to stimulate T cells. This activation leads to increased production of cytokines such as interleukin-2 and interferon-gamma, which are critical for immune responses . Additionally, THP-Mal has been employed in the labeling of proteins for imaging purposes, demonstrating high labeling efficiency with gallium-68 at room temperature and neutral pH .

The synthesis of THP-Mal typically involves the reaction of tris(hydroxypyridinone) with maleimide under mild conditions. The process is generally executed at room temperature and neutral pH to ensure the stability of the compound. Specific steps may include:

- Activation of Reagents: Activation of the hydroxypyridinone ligand to facilitate its reaction with maleimide.

- Conjugation: The activated ligand is then reacted with maleimide to form THP-Mal.

While specific industrial production methods are not extensively documented, general principles of organic synthesis apply, including optimizing reaction conditions for yield and purity .

THP-Mal has a wide range of applications across various fields:

- Radiochemistry: Used as a chelating agent for gallium-68 in PET imaging.

- Bioconjugation: Employed in labeling proteins and other biomolecules for tracking within biological systems.

- Medicinal Chemistry: Utilized in the development of targeted therapies and diagnostics.

Its ability to form stable complexes with metal ions while also allowing for conjugation with biomolecules makes THP-Mal particularly useful in both research and clinical settings .

Interaction studies involving THP-Mal primarily focus on its chelation properties and its interactions with biological molecules. For example, studies have shown that THP-Mal can effectively label proteins without significant loss of activity or stability. The rapid labeling process at room temperature facilitates its use in various imaging applications, particularly in cancer diagnostics where precise targeting is crucial .

Similar Compounds: Comparison

Several compounds share similarities with THP-Mal in terms of structure or function. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Tetrahydropyranyl | A precursor to THP-Mal; used in various syntheses | Lacks the maleimide functionality |

| Maleimide | A reactive compound used for thiol conjugation | Does not chelate metal ions |

| Tris(hydroxypyridinone) | A ligand that forms stable complexes with metals | Can be used independently but lacks the maleimide group |

THP-Mal's uniqueness lies in its dual functionality as both a chelator and a reactive moiety for bioconjugation, enabling it to serve specialized roles in radiochemistry and molecular biology that other compounds cannot fulfill .